Ono-LB457

Description

Overview of Leukotriene B4 in Biological Processes

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the enzymatic oxidation of arachidonic acid by the 5-lipoxygenase pathway. oup.comtandfonline.combiorxiv.org Produced predominantly by leukocytes, such as neutrophils and macrophages, in response to inflammatory stimuli, LTB4 plays a crucial role in the body's immune response. tandfonline.comnih.govwikipedia.org Its primary function is as a powerful chemoattractant, guiding leukocytes, particularly neutrophils, to sites of inflammation. wikipedia.orgnih.gov Upon arrival, LTB4 induces the adhesion and activation of these immune cells on the endothelium, facilitating their migration into the surrounding tissue. wikipedia.org

Beyond its chemotactic properties, LTB4 enhances a variety of cellular functions integral to the inflammatory cascade and host defense. nih.govpnas.orgnih.gov It stimulates phagocytosis, the process by which cells engulf and digest foreign particles and cellular debris. biorxiv.orgnih.gov Furthermore, LTB4 can trigger the formation of reactive oxygen species (ROS) and the release of lysosomal enzymes from neutrophils, which are critical components of the innate immune system's arsenal (B13267) against pathogens. biorxiv.orgnih.govwikipedia.org

Significance of Leukotriene B4 Receptors in Inflammation and Immunity

The biological effects of LTB4 are mediated through its interaction with two specific G-protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). oup.comtandfonline.combiorxiv.orgpnas.orgnih.gov BLT1 is found predominantly on the surface of leukocytes, including neutrophils, macrophages, eosinophils, and activated T cells, making it a key player in the immune response. oup.compatsnap.comnih.gov In contrast, BLT2 is expressed more widely throughout various tissues. oup.commdpi.com

The binding of LTB4 to its receptors, most notably BLT1, initiates a cascade of intracellular signaling events. patsnap.com This includes the activation of phospholipase C, which leads to an increase in intracellular calcium concentrations, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway. oup.compatsnap.com These signaling cascades culminate in the activation of critical transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov The activation of these pathways amplifies the inflammatory response by promoting chemotaxis, the production of inflammatory cytokines, and the enhancement of antimicrobial functions. biorxiv.orgnih.govpnas.org Consequently, the LTB4-BLT1 signaling axis is considered a critical pathway in the development and progression of both acute and chronic inflammatory conditions and various immune diseases. researchgate.net

Rationale for Leukotriene B4 Receptor Antagonist Development

The significant role of LTB4 in orchestrating inflammatory responses has led to the identification of its signaling pathway as a prime target for therapeutic intervention. Elevated levels of LTB4 have been consistently associated with a range of inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. tandfonline.comnih.gov The LTB4/BLT1 signaling axis is a major driver of the pathological inflammation seen in these conditions, making it a highly attractive target for drug development. nih.gov

The primary goal in developing LTB4 receptor antagonists is to specifically block the pro-inflammatory actions of LTB4. tandfonline.comnih.gov By competitively inhibiting the binding of LTB4 to its receptors, particularly BLT1, these antagonists can effectively prevent the recruitment and activation of leukocytes at inflammatory sites. researchgate.net This targeted approach offers the potential for mitigating inflammation with greater precision and potentially fewer side effects compared to more broadly acting anti-inflammatory medications. nih.gov The development of such antagonists represents a promising strategy for the management of a variety of inflammatory disorders. nih.gov

Emergence of Ono-LB457 as a Potent Leukotriene B4 Receptor Antagonist

Among the LTB4 receptor antagonists that have been developed, this compound, which is also identified as ONO-4057, has emerged as a particularly potent and selective agent. researchgate.netmedchemexpress.com It is an orally active compound, a characteristic that is highly advantageous for therapeutic use. researchgate.net Preclinical research has demonstrated the efficacy of this compound in inhibiting a range of LTB4-induced functions in human neutrophils. researchgate.net

Specifically, this compound has been shown to displace the binding of radiolabeled LTB4 from its receptors on human neutrophils with high affinity, indicating its potent antagonistic activity at the receptor level. researchgate.net Functionally, it effectively inhibits several key downstream effects of LTB4 signaling, including the mobilization of intracellular calcium, cellular aggregation, chemotaxis, and degranulation of neutrophils. researchgate.net These demonstrated properties underscore the potential of this compound as a significant compound for the therapeutic targeting of inflammatory diseases driven by LTB4. researchgate.net

Data Tables

Research Findings on this compound (ONO-4057)

| Parameter | Finding | Source |

| Compound Name | This compound (also known as ONO-4057) | researchgate.netmedchemexpress.com |

| Mechanism of Action | Selective Leukotriene B4 (LTB4) receptor antagonist | researchgate.net |

| Receptor Binding Affinity (Ki) | Displaced [3H]LTB4 binding to human neutrophil LTB4 receptors with a Ki of 3.7 ± 0.9 nM. | researchgate.net |

| Inhibition of LTB4-induced Calcium Mobilization (IC50) | 0.7 ± 0.3 µM in human neutrophils. | researchgate.netmedchemexpress.com |

| Inhibition of LTB4-induced Neutrophil Aggregation (IC50) | 3.0 ± 0.1 µM. | researchgate.net |

| Inhibition of LTB4-induced Neutrophil Chemotaxis (IC50) | 0.9 ± 0.1 µM. | researchgate.net |

| Inhibition of LTB4-induced Neutrophil Degranulation (IC50) | 1.6 ± 0.1 µM. | researchgate.net |

| Agonist Activity | No agonist activity observed at concentrations up to 30 µM. | researchgate.net |

| Activity in vivo | Topically suppressed phorbol-12-myristate-13-acetate (PMA)-induced neutrophil infiltration in guinea pig ear. | researchgate.net |

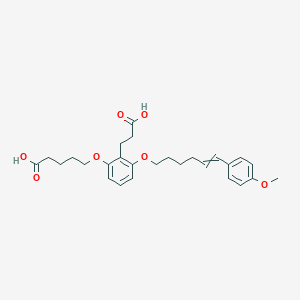

Structure

2D Structure

Properties

IUPAC Name |

5-[2-(2-carboxyethyl)-3-[6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPSSWGWLCLPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivations of Ono Lb457

Convergent Synthetic Approaches for Ono-LB457

A notable synthetic route to this compound, also known as ONO-4057, utilizes a convergent strategy, which involves the independent synthesis of key molecular fragments that are later combined to form the target molecule. researchgate.net This approach is often favored for its efficiency and flexibility. The synthesis is centered on the preparation of a phenolic diester fragment and a hexenyl methanesulfonate (B1217627) intermediate, which are then coupled and subsequently hydrolyzed.

Preparation of Key Phenolic Diester Fragments

The synthesis of the core phenolic diester fragment of this compound commences with commercially available starting materials. A key transformation involves the creation of a substituted phenolic structure bearing two carboxylic acid moieties, which are essential for the compound's biological activity. These acidic groups are typically protected as esters during the synthesis to prevent unwanted side reactions. The specific phenolic diester fragment required for the synthesis of this compound is 5-[2-(2-carboxyethyl)-3-hydroxyphenoxy]pentanoic acid, with the carboxylic acid groups protected as methyl or ethyl esters. The preparation involves multiple steps, including etherification and aromatic substitution reactions to introduce the necessary functional groups at the desired positions on the phenyl ring.

Synthesis of Hexenyl Methanesulfonate Intermediates

The second key fragment is a hexenyl methanesulfonate intermediate. The synthesis of this component, specifically (E)-6-(4-methoxyphenyl)hex-5-en-1-yl methanesulfonate, has been reported to start from 5-bromovaleric acid. researchgate.net A crucial step in this sequence is a Wittig reaction to introduce the (E)-configured double bond and the 4-methoxyphenyl (B3050149) group. The terminal alcohol is then converted to a methanesulfonate, which serves as a good leaving group for the subsequent nucleophilic substitution reaction.

Nucleophilic Substitution and Subsequent Hydrolysis

With both the phenolic diester and the hexenyl methanesulfonate fragments in hand, the convergent synthesis proceeds with a nucleophilic substitution reaction. The phenolic hydroxyl group of the diester fragment acts as the nucleophile, displacing the methanesulfonate group of the hexenyl fragment to form the diaryl ether linkage. This key bond-forming reaction brings the two major parts of the molecule together. The final step in the synthesis of this compound is the hydrolysis of the ester groups to reveal the two carboxylic acid functionalities. This is typically achieved under basic conditions, followed by acidification to yield the diacid product.

Comparative Synthetic Strategies for Related Leukotriene B4 Antagonists

The synthesis of other leukotriene B4 antagonists often shares common strategic elements with that of this compound, particularly the presence of a diaryl ether or a similar biaryl core and one or more acidic functional groups. For instance, the synthesis of antagonists like SC-41930 and SC-50605 also involves the coupling of two substituted aromatic rings. researchgate.net However, the specific coupling strategies and the nature of the linked fragments can vary.

Alternative strategies to the Williamson ether synthesis (nucleophilic substitution of an alkyl halide/sulfonate by a phenol) used for this compound include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods can be advantageous for constructing the biaryl linkage in related LTB4 antagonists, sometimes offering milder reaction conditions and broader substrate scope.

Development of Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is driven by the desire to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of different parts of the molecule. For diaryl ether-based LTB4 antagonists like this compound, key areas for modification include:

The Acidic Moieties: The nature and positioning of the acidic groups are critical for receptor binding. Analogues with different acidic groups (e.g., tetrazoles) or altered spacing between the two carboxylic acids have been explored in related series.

The Lipophilic Side Chain: The length and composition of the hexenyl side chain can be varied to optimize interactions with the receptor's hydrophobic pockets. Modifications to the terminal aryl group (the 4-methoxyphenyl group in this compound) are also a common strategy to enhance potency.

The Diaryl Ether Linkage: Replacement of the ether linkage with other functionalities, such as a thioether or an amide, can influence the conformational properties and metabolic stability of the molecule.

Molecular Mechanisms of Action of Ono Lb457

Leukotriene B4 Receptor Binding Affinity and Specificity

Ono-LB457 functions by interacting with the receptors that typically bind leukotriene B4. This interaction is characterized by specific binding affinity, which dictates the compound's potency.

Interaction with High-Affinity Leukotriene B4 Receptors (BLT1 and BLT2)

Leukotriene B4 exerts its biological effects primarily through two G-protein coupled receptors: the high-affinity receptor BLT1 and the low-affinity receptor BLT2. oup.comarvojournals.orgnih.gov BLT1 is predominantly expressed in leukocytes, including neutrophils, monocytes/macrophages, eosinophils, and lymphocytes. oup.comarvojournals.orgnih.govguidetopharmacology.org BLT2, while also binding LTB4, does so with lower affinity than BLT1 and exhibits a broader tissue distribution. oup.comarvojournals.orgnih.govwikipedia.org

This compound has been identified as an antagonist of the leukotriene B4 receptor. smolecule.commedkoo.com Studies have demonstrated that this compound can displace the binding of radiolabeled LTB4 to LTB4 receptors in human neutrophils, indicating a direct interaction with the receptor binding site. nih.govresearchgate.net

Competitive Antagonism at the Leukotriene B4 Receptor Site

This compound acts as a competitive antagonist at the leukotriene B4 receptor. smolecule.commedchemexpress.com This means that this compound competes with LTB4 for the same binding site on the receptor. By occupying the receptor site, this compound prevents LTB4 from binding and activating the receptor, thus blocking LTB4-mediated cellular responses. smolecule.com The potency of this compound as a receptor antagonist has been quantified in various studies. For instance, it has been shown to displace the binding of [³H] LTB4 to the LTB4 receptor in human neutrophils with a Ki value of 3.7 ± 0.9 nM. nih.govresearchgate.net

Table 1: Binding Affinity of this compound to LTB4 Receptors

| Assay Type | Target Receptor | Species/Cell Type | Ki (nM) | Reference |

| Radioligand Binding | LTB4 Receptor | Human Neutrophil | 3.7 ± 0.9 | nih.govresearchgate.net |

Modulation of Intracellular Signaling Cascades

Upon binding of an agonist like LTB4, BLT receptors initiate intracellular signaling cascades. As an antagonist, this compound interferes with these cascades by preventing receptor activation.

Inhibition of LTB4-Induced Cytosolic Calcium Flux

One of the key downstream events following LTB4 binding to its receptors, particularly BLT1, is an increase in intracellular calcium concentration ([Ca²⁺]i), known as calcium flux. merckmillipore.comcaymanchem.comnih.gov This rise in cytosolic calcium is a critical step in mediating various cellular responses, including chemotaxis and degranulation. merckmillipore.comcaymanchem.comcmdm.tw

This compound has been shown to inhibit the LTB4-induced rise in cytosolic free calcium. nih.gov This inhibitory effect is a direct consequence of its ability to block LTB4 binding and subsequent receptor activation. The concentration of this compound required to achieve 50% inhibition (IC50) of LTB4-induced calcium flux has been determined.

Table 2: Inhibition of LTB4-Induced Cytosolic Calcium Flux by this compound

| Cellular Response | Stimulus | Cell Type | IC50 (µM) | Reference |

| Cytosolic Calcium Flux | LTB4 | Human Neutrophil | 0.7 ± 0.3 | nih.govglpbio.commedchemexpress.com |

Downstream Effects on G-Protein Coupled Receptor Signaling Pathways

BLT1 and BLT2 receptors are members of the G-protein coupled receptor (GPCR) superfamily. oup.comarvojournals.orgnih.goveurofinsdiscovery.com Upon activation, GPCRs typically couple with heterotrimeric G proteins, leading to the dissociation of Gα and Gβγ subunits, which in turn modulate various downstream effector molecules and signaling pathways. oup.comeurofinsdiscovery.comresearchgate.net BLT1 receptors primarily couple with pertussis toxin-sensitive Gi-like G proteins and, in some cells, with Gq-like proteins. oup.comguidetopharmacology.org BLT2 receptors also mainly couple to pertussis toxin-sensitive Gi-like G proteins and induce cell migration. oup.com Activation of BLT2 can also lead to Ca²⁺ mobilization and decreases in cyclic AMP, indicating interaction with Gq and Gi classes of G-proteins. caymanchem.comnih.gov

As a BLT receptor antagonist, this compound prevents the initiation of these G-protein mediated signaling cascades by blocking LTB4 binding. googleapis.comtandfonline.com This disruption of the normal receptor-G-protein coupling prevents the subsequent activation of downstream pathways that would typically be triggered by LTB4.

Impact on Inflammatory Mediators and Cytokine Production

Leukotriene B4 is a potent inflammatory mediator that contributes to various aspects of the inflammatory response, including the recruitment and activation of leukocytes and the modulation of cytokine production. arvojournals.orgwikipedia.orgmdpi.com

By antagonizing LTB4 receptors, this compound interferes with LTB4-mediated inflammatory processes. Studies have shown that this compound can inhibit key neutrophil functions induced by LTB4, such as aggregation, chemotaxis, and degranulation. smolecule.comnih.govresearchgate.net These cellular activities are central to the inflammatory response, particularly in the context of neutrophil infiltration and tissue damage. eurofinsdiscovery.comwikipedia.org

Table 3: Inhibition of LTB4-Induced Neutrophil Functions by this compound

| Cellular Response | Stimulus | Cell Type | IC50 (µM) | Reference |

| Aggregation | LTB4 | Human Neutrophil | 3.0 ± 0.1 | nih.gov |

| Chemotaxis | LTB4 | Human Neutrophil | 0.9 ± 0.1 | nih.gov |

| Degranulation | LTB4 | Human Neutrophil | 1.6 ± 0.1 | nih.govresearchgate.net |

Influence on Pro-inflammatory Cytokine Expression

Leukotriene B4, acting through its receptor BLT1, plays a significant role in modulating immune cell function, including the activation and cytokine production by T lymphocytes and other inflammatory cells. hmdb.caguidetomalariapharmacology.orgbocsci.com Research indicates that LTB4 is intrinsically involved in T cell activation and can upregulate the production and proliferation of these cells. guidetomalariapharmacology.org

Studies investigating the effects of LTB4 receptor antagonists, including this compound, have demonstrated an inhibitory effect on the production of key pro-inflammatory cytokines. For instance, an LTB4 receptor antagonist was shown to inhibit the production of Interleukin-2 (IL-2), Interferon-gamma (IFN-gamma), and Interleukin-4 (IL-4) by activated T cells. guidetomalariapharmacology.org Furthermore, in a mouse model of myocardial infarction, blocking the BLT1 receptor with Ono-4057 (this compound) attenuated the production of pro-inflammatory cytokines. hmdb.ca

The inhibition of these cytokines by this compound highlights a crucial aspect of its anti-inflammatory mechanism, demonstrating its ability to interfere with the amplification of the inflammatory response mediated by LTB4 signaling.

| Cytokine | Effect of LTB4 Receptor Antagonist | Reference |

| Interleukin-2 | Inhibited | guidetomalariapharmacology.org |

| Interferon-gamma | Inhibited | guidetomalariapharmacology.org |

| Interleukin-4 | Inhibited | guidetomalariapharmacology.org |

Regulation of Leukotriene Biosynthesis Pathways (Indirect Effects)

Leukotrienes, including LTB4, are lipid mediators derived from the metabolism of arachidonic acid through the 5-lipoxygenase (5-LO) pathway. nih.govfishersci.caciteab.comcenmed.comzhanggroup.org This pathway involves the action of 5-LO and the 5-lipoxygenase-activating protein (FLAP), which catalyze the formation of the unstable intermediate leukotriene A4 (LTA4). zhanggroup.org LTA4 is then converted to LTB4 by the enzyme LTA4 hydrolase. zhanggroup.org

The potency of this compound as an LTB4 receptor antagonist has been demonstrated in various studies.

| Target Receptor | IC50/Ki Value | Species/Assay | Reference |

| LTB4 receptor | 0.014 µM (IC50) | Inhibition of LTB4-induced human neutrophil degranulation and chemotaxis | smolecule.com |

| LTB4 receptor | 0.016 µM (IC50) | smolecule.com | |

| LTB4 receptor | 0.7 ± 0.3 µM (IC50) | wikipedia.orggoogle.comfishersci.calipidmaps.orgglpbio.comglpbio.commedchemexpress.com | |

| LTB4 receptor | 700.0 - 3000.0 nM (IC50) | zhanggroup.org | |

| LTB4 receptor | 3.7 ± 0.9 nM (Ki) | Binding to LTB4 receptor in human neutrophils | nih.govzhanggroup.org |

These data underscore the potent inhibitory effect of this compound on the LTB4 receptor, which is the basis for its indirect influence on the downstream effects of the leukotriene biosynthesis pathway.

Preclinical Pharmacological Activities and Efficacy Studies

In Vitro Investigations of Ono-LB457

This compound, a potent and selective antagonist of the leukotriene B4 receptor, has been the subject of in vitro studies to characterize its pharmacological effects on key immune cells involved in inflammatory responses. nih.gov These investigations have primarily focused on its ability to interfere with the functions of neutrophils and T cells.

This compound has demonstrated significant inhibitory activity against various neutrophil functions that are induced by leukotriene B4 (LTB4), a powerful lipid mediator of inflammation. nih.gov As an LTB4 antagonist, this compound directly competes with LTB4 for its receptor on the surface of human neutrophils, thereby preventing the initiation of downstream signaling pathways that lead to neutrophil activation. nih.gov

In in vitro assays, this compound effectively suppressed the aggregation of human neutrophils when stimulated by LTB4. nih.gov This anti-aggregation effect is a direct consequence of its receptor antagonism. The concentration of this compound required to achieve 50% inhibition (IC50) of LTB4-induced neutrophil aggregation was determined to be 3.0 ± 0.1 µM. nih.gov

The directed migration of neutrophils toward a chemical gradient, known as chemotaxis, is a critical step in the inflammatory process. LTB4 is a potent chemoattractant for neutrophils. patsnap.comnih.gov Studies have shown that this compound is a powerful inhibitor of LTB4-induced neutrophil chemotaxis. nih.gov The IC50 value for this inhibitory effect was found to be 0.9 ± 0.1 µM, indicating a high potency in preventing the migration of these immune cells towards an inflammatory stimulus. nih.gov

Upon activation, neutrophils release the contents of their granules, which include enzymes and other pro-inflammatory molecules, in a process called degranulation. This process contributes to tissue damage at sites of inflammation. This compound has been shown to attenuate the degranulation of human neutrophils induced by LTB4, with an IC50 value of 1.6 ± 0.1 µM. nih.gov

Inhibition of LTB4-Induced Human Neutrophil Functions by this compound

| Neutrophil Function | IC50 (µM) |

|---|---|

| Aggregation | 3.0 ± 0.1 |

| Chemotaxis | 0.9 ± 0.1 |

| Degranulation | 1.6 ± 0.1 |

Table 1: This table summarizes the 50% inhibitory concentrations (IC50) of this compound on various neutrophil functions stimulated by Leukotriene B4 (LTB4) nih.gov.

Beyond its effects on neutrophils, this compound has been identified as having immunosuppressive properties related to T cell function. nih.govnih.gov Research indicates that as a leukotriene B4 receptor antagonist, it can modulate T cell activation, which is a central event in the adaptive immune response. nih.gov

In vitro studies have demonstrated that this compound inhibits the proliferation of T cells. nih.gov This inhibitory effect was observed when T cell proliferation was induced by various stimuli, including Concanavalin A, immobilized anti-CD3 monoclonal antibodies, or Interleukin-2 (IL-2). nih.gov The findings suggest that the LTB4 signaling pathway is intrinsically involved in the processes of T cell activation and subsequent proliferation. nih.gov The antagonist was also found to inhibit the production of key cytokines such as IL-2, Interferon-gamma (IFN-gamma), and Interleukin-4 (IL-4) by stimulated T cells, providing a potential mechanism for its anti-proliferative effects. nih.gov

Effect of this compound on T Cell Function

| T Cell Response | Inducing Stimuli | Observed Effect of this compound |

|---|---|---|

| Proliferation | Concanavalin A | Inhibition |

| anti-CD3 mAb | Inhibition | |

| Interleukin-2 | Inhibition | |

| Cytokine Production | anti-CD3 mAb | Inhibition of IL-2, IFN-gamma, IL-4 |

Table 2: This table outlines the observed immunosuppressive effects of the LTB4 receptor antagonist this compound on T cell proliferation and cytokine production in response to various stimuli nih.gov.

Impact on Neural Stem Cell Proliferation and Differentiation

There is no available research data from preclinical studies detailing the impact of this compound on the proliferation and differentiation of neural stem cells.

Receptor Binding Assays in Human and Animal Cells

This compound, also known as ONO-4057, has been identified as a potent and selective leukotriene B4 (LTB4) receptor antagonist. researchgate.net Receptor binding assays performed using human neutrophils have demonstrated its high affinity for the LTB4 receptor. Specifically, this compound competitively displaces the binding of radiolabeled [3H]LTB4 to its receptor on human neutrophils. researchgate.net

Further studies quantified its inhibitory effects on downstream signaling events initiated by LTB4 binding. The compound was shown to inhibit the LTB4-induced increase in cytosolic free calcium, a critical step in neutrophil activation. researchgate.net

In Vivo Efficacy in Animal Models of Inflammation and Disease

The primary mechanism of this compound, as an LTB4 receptor antagonist, is to block the pro-inflammatory actions of LTB4, which is a powerful chemoattractant for neutrophils. nih.govnist.gov Its efficacy in vivo is demonstrated by its ability to interfere with neutrophil recruitment to sites of inflammation.

Attenuation of Neutrophil Migration in Inflammatory Models

By blocking the LTB4 receptor, this compound effectively inhibits key neutrophil functions integral to the inflammatory cascade, including chemotaxis, aggregation, and degranulation. researchgate.netnih.gov This action directly translates to the attenuation of neutrophil migration in various inflammatory contexts. nih.gov

In vivo studies have confirmed the anti-inflammatory activity of this compound. When applied topically in a guinea pig model, this compound effectively suppressed neutrophil infiltration into the ear induced by the inflammatory agent Phorbol-12-Myristate-13-Acetate (PMA). researchgate.net

Leukotriene B4 is a potent mediator that induces the migration and chemotaxis of neutrophils. nih.gov this compound acts as a direct antagonist to these effects. By inhibiting LTB4-induced chemotaxis with an IC50 of 0.9 ± 0.1 µM, this compound demonstrates a clear mechanism for preventing the migration of neutrophils into tissues, such as the skin (intradermal migration). researchgate.net This inhibition of neutrophil sequestration at inflammatory sites is the basis for its potential to prevent transient neutropenia caused by the rapid margination and tissue influx of circulating neutrophils in response to LTB4.

Role in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury, a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a significant concern in various clinical settings, including organ transplantation and surgery. The inflammatory response, particularly the infiltration of neutrophils, is a key driver of this injury. This compound has been investigated for its potential to mitigate I/R injury in hepatic and renal models.

Hepatic Ischemia-Reperfusion Injury

In a rat model of hepatic ischemia-reperfusion injury, the effects of this compound (referred to as ONO-4057) were evaluated both alone and in combination with the immunosuppressant tacrolimus (B1663567). nih.gov The study highlighted that while pretreatment with this compound alone did not significantly reduce I/R injury, its combination with tacrolimus produced additive protective effects. nih.gov

Key findings from this study are summarized below:

| Treatment Group | Mean Serum Aspartate Aminotransferase (AST) Level (IU/L) at 3h post-reperfusion | Survival Outcome |

| Control (Ischemia-Reperfusion) | ~2500 | Lower survival tendency |

| This compound alone | No significant reduction compared to control | No significant improvement in survival |

| Tacrolimus alone | Significantly lower than control (P < 0.05) | Tendency for longer survival |

| This compound + Tacrolimus | More significantly decreased than tacrolimus alone (P < 0.01) | Tendency for longer survival |

These results suggest that while this compound may not be sufficiently potent as a monotherapy for hepatic I/R injury, it can enhance the protective effects of other therapeutic agents like tacrolimus. nih.gov The underlying mechanism is thought to be the attenuation of neutrophil-mediated damage, as LTB4 is a powerful chemoattractant for these immune cells. nih.gov

Renal Ischemic-Reperfusion Injury

The efficacy of this compound has been demonstrated in a model of acute renal ischemia-reperfusion injury in rats. Pretreatment with this compound was shown to significantly ameliorate renal dysfunction and injury. Specifically, animals prefed with this compound exhibited markedly reduced levels of blood urea nitrogen (BUN) and serum creatinine 24 hours after reperfusion. pnas.org

Furthermore, the protective effect of this compound was associated with a significant reduction in neutrophil infiltration into the kidney, as evidenced by diminished myeloperoxidase (MPO) activity and lower counts of NP57-stained neutrophils in the renal tissue. pnas.org The study also explored the therapeutic potential of this compound when administered after the onset of reperfusion injury, finding that it still provided a significant protective effect, although to a lesser extent than pretreatment. pnas.org

In a separate study using a model of nephrotoxic serum nephritis in rats, which involves an inflammatory and ischemic component, this compound treatment significantly reduced proteinuria and hematuria. It also suppressed the accumulation of monocytes and macrophages in the glomeruli and reduced the formation of crescentic glomeruli in a dose-dependent manner. capes.gov.brnih.gov These findings indicate that LTB4 plays a crucial role in the pathogenesis of this form of renal injury and that its blockade by this compound can be beneficial. capes.gov.brnih.gov

Effects in Models of Delayed-Type Hypersensitivity

No specific studies investigating the effects of this compound in models of delayed-type hypersensitivity were identified in the reviewed literature.

Influence on Microglial Activation and Axonal Fragmentation in Intracerebral Hemorrhage Models

There is no available research from the reviewed sources that specifically examines the influence of this compound on microglial activation and axonal fragmentation in the context of intracerebral hemorrhage models.

Efficacy in Models of Organ Allograft Rejection

The immunosuppressive properties of this compound have been evaluated in a rat model of liver allotransplantation. nih.gov In this model, treatment with this compound significantly prolonged the survival of the allografts compared to the control group. nih.gov

The study reported the following survival data:

| Treatment Group | Mean Graft Survival Time (days ± SEM) |

| Control (Allogenic OLT with DMSO) | 13.0 ± 3.2 |

| This compound (10 mg/kg per day) | 37.5 ± 10.4 |

| This compound (30 mg/kg per day) | 52.2 ± 24.4 |

| This compound (100 mg/kg per day) | 34.0 ± 4.9 |

Histological examination of the liver allografts revealed that while cellular infiltration was present in both treated and untreated groups, the degree of hepatocyte necrosis was milder in the animals that received this compound. medchemexpress.com The immunosuppressive effect of this compound in this model is attributed to its antagonism of LTB4, which is known to augment immune responses. nih.gov An interesting finding was that the levels of prostaglandin E2 (PGE2), a molecule with immunosuppressive properties, were significantly higher in the liver allografts of the this compound treated group, suggesting an indirect mechanism contributing to its efficacy. nih.gov

Investigation in Models of Bronchoconstriction

While no studies were found that directly investigate the effect of this compound in models of acute bronchoconstriction, its role in a related pulmonary inflammatory condition, bleomycin-induced pulmonary fibrosis, has been explored in mice. In this model, this compound was found to inhibit the development of pulmonary fibrosis by reducing inflammation. ersnet.org

Specifically, administration of this compound led to a reduction in the total cell count in bronchoalveolar lavage fluid (BALF) and decreased levels of pro-inflammatory and pro-fibrotic mediators such as LTB4, interleukin (IL)-6, IL-13, and transforming growth factor (TGF)-β in the BALF. ersnet.org Conversely, the level of the anti-fibrotic cytokine interferon (IFN)-γ was increased. ersnet.org Although this study does not directly address bronchoconstriction, the potent anti-inflammatory effects of this compound in the pulmonary system suggest a potential therapeutic role in airway inflammation, which is a key component of bronchoconstrictive diseases.

Structure Activity Relationship Sar Studies for Leukotriene B4 Receptor Antagonism

Analysis of Molecular Moieties Essential for Receptor Affinity

The architecture of Ono-LB457 reveals several key molecular moieties that are fundamental for its high affinity for the LTB4 receptor. The core structure consists of a central phenyl ring substituted with two acidic side chains and a lipophilic tail, a common feature in many LTB4 receptor antagonists.

The central aromatic scaffold serves as a rigid core to correctly orient the other crucial functional groups. The precise spatial relationship between the acidic groups and the lipophilic side chain is a determining factor for potent receptor binding. nih.gov In addition to the dicarboxylic acid feature, the phenoxyacetic acid motif is a key element.

Impact of Lipophilic Side Chain Variations on Activity

The lipophilic side chain of this compound plays a pivotal role in its interaction with the LTB4 receptor. This is a common characteristic among LTB4 antagonists, where the nature and length of a lipophilic tail can significantly modulate binding affinity. nih.gov Studies on analogous series of dicarboxylic acid LTB4 antagonists have provided valuable insights into these relationships.

In a closely related series of benzophenone (B1666685) dicarboxylic acid derivatives, the length of an n-alkyl side chain was systematically varied. Optimal activity was observed with a decyl chain, indicating that the receptor has a sizable hydrophobic pocket that accommodates this lipo-philic tail. nih.gov

Furthermore, the introduction of an aromatic ring at the terminus of the alkyl chain was found to enhance activity. A 6-phenylhexyl side chain was identified as being optimal in this context. nih.gov This suggests that a terminal aromatic group can engage in additional favorable interactions, such as pi-stacking, within the receptor's binding site.

Substitutions on this terminal aromatic ring also have a profound effect on antagonist potency. The presence of methoxy, methyl, or methylsulfinyl groups can greatly increase activity, with the para-substituted isomer consistently showing the best results. nih.gov This is exemplified in this compound, which features a para-methoxyphenyl group at the end of its hexenyl chain.

| Side Chain Variation | Relative Activity |

| n-Alkyl Chains | Optimal with n-decyl |

| Alkyl Chains with Terminal Aromatic Ring | 6-Phenylhexyl is optimal |

| Substitution on Terminal Aromatic Ring | para-Methoxy, -methyl, or -methylsulfinyl enhance activity |

Significance of Acidic Residues for Receptor Binding

A critical and indispensable feature for the receptor binding of this compound and related dicarboxylic acid antagonists is the presence of two acidic residues. The dicarboxylic acid moiety is believed to mimic the single carboxyl group of the natural ligand, LTB4, and engage in crucial ionic interactions with basic amino acid residues within the LTB4 receptor. The removal or esterification of these acidic groups leads to a significant loss of activity, underscoring their importance for anchoring the molecule in the binding pocket.

The spatial separation of these two acidic groups is also a key determinant of activity. The specific arrangement of the carboxyethyl and pentanoic acid chains in this compound positions these negative charges at an optimal distance to interact with complementary positively charged residues in the receptor, such as arginine or lysine.

Comparative SAR with Other Leukotriene B4 Antagonist Series

The structure-activity relationships of this compound can be further understood by comparing them with other series of LTB4 antagonists.

Benzophenone Dicarboxylic Acids (e.g., LY223982): This series shares the core dicarboxylic acid feature with this compound. The SAR studies on these compounds, as detailed above, have been instrumental in understanding the role of the lipophilic side chain. LY223982, one of the most potent compounds from this series, demonstrates that a benzophenone core can be utilized to achieve high affinity, similar to the substituted phenyl core of this compound. nih.gov

Indolyl and Naphthyl Compounds: Another class of LTB4 antagonists is based on indole (B1671886) and naphthalene (B1677914) scaffolds. These compounds also require an acidic group and a lipophilic side chain, highlighting the common pharmacophoric requirements. For instance, the most active compounds in these series feature an arenecarboxylic acid or a propenoic acid group, along with a phenylmethoxy lipophilic side chain. nih.gov This reinforces the general principle that a hydrophobic tail and an acidic head are essential for LTB4 receptor antagonism.

Quinolines and Pyridines: Structural analogues of LTB4 have been designed using quinoline (B57606) and pyridine (B92270) scaffolds. These compounds have also demonstrated the importance of an acidic side chain and a lipophilic component. Modifications that append an aromatic ring to the acid side chain have been shown to dramatically increase receptor binding affinity in this series. nih.gov

BIIL 284 and CP-105696: These are other well-known LTB4 receptor antagonists. BIIL 284 is a prodrug that is metabolized to its active form, BIIL 260. nih.gov CP-105696 has been shown to be effective in animal models of arthritis. nih.gov While their core structures differ from this compound, they also possess the key features of a lipophilic domain and a group capable of ionic interactions, demonstrating a convergent evolutionary trend in the design of LTB4 antagonists.

Comparative Preclinical Research with Other Immunomodulatory Agents

Synergistic Effects with Immunosuppressive Drugs (e.g., Tacrolimus) in Preclinical Models

Research has investigated the combined effects of Ono-LB457 and tacrolimus (B1663567) in preclinical models. One study in a rat model of liver ischemia-reperfusion injury examined the effects of Ono-4057 (this compound) and/or tacrolimus. The study found a tendency for longer survival in groups treated with tacrolimus alone and with the combination of Ono-4057 and tacrolimus nih.gov. Post-reperfusion serum aspartate aminotransferase levels, an indicator of liver damage, decreased more significantly in the group treated with Ono-4057 plus tacrolimus compared to the tacrolimus alone group and controls nih.gov. This suggests that pretreatment with Ono-4057 in combination with tacrolimus produced additive effects in this model of liver ischemia-reperfusion injury nih.gov.

| Treatment Group | Survival (Days) (Tendency) | Post-reperfusion AST Levels (Significance vs. Control) |

| Control | 12.0 ± 0.6 | Not applicable |

| Ono-4057 | Data not explicitly shown | Data not explicitly shown |

| Tacrolimus | 21.0 ± 4.4 | P < 0.05 |

| Ono-4057 + Tacrolimus | 21.0 ± 4.4 | P < 0.01 |

Note: Survival data is described as a "tendency for long survival" in the source, and specific values for the Ono-4057 group alone were not explicitly provided in the abstract. AST significance is relative to the control group.

Tacrolimus is a potent macrolide that acts as a calcineurin inhibitor, suppressing T-cell activation and proliferation guidetopharmacology.orgmims.comnih.gov. Its immunosuppressive effects are utilized to reduce the risk of organ rejection after transplantation nih.gov. The observed additive effects of this compound with tacrolimus in the context of ischemia-reperfusion injury suggest a potential benefit in combining an LTB4 receptor antagonist with a calcineurin inhibitor in certain inflammatory or transplant-related settings.

Comparison with Other Leukotriene Receptor Antagonists (e.g., LTD4 antagonists)

This compound is characterized as a potent antagonist of the leukotriene B4 receptor (BLT1) smolecule.compatsnap.com. Leukotrienes are a class of eicosanoid inflammatory mediators, and different types of leukotrienes act on different receptors wikipedia.orgontosight.aimdpi.com. Leukotriene D4 (LTD4), along with LTC4 and LTE4, are cysteinyl leukotrienes that primarily act on cysteinyl leukotriene receptors (CysLT1 and CysLT2) wikipedia.orgontosight.aimdpi.comwikipedia.org.

Other leukotriene receptor antagonists, such as zafirlukast (B1683622) and montelukast, are known as LTD4 receptor antagonists, targeting the cysteinyl leukotriene receptors, particularly CysLT1 wikipedia.orgmdpi.comnewdrugapprovals.org. These are commonly used in the treatment of asthma and other allergic conditions wikipedia.orgontosight.ainewdrugapprovals.orgajol.info.

The distinction between this compound and LTD4 antagonists lies in their target receptors. This compound specifically targets the LTB4 receptor (BLT1), which is primarily involved in neutrophil chemotaxis and activation smolecule.comresearchgate.netpatsnap.comajol.info. In contrast, LTD4 antagonists target CysLT receptors, which are involved in bronchoconstriction, airway edema, and mucus production, key features of asthma wikipedia.orgontosight.aiwikipedia.orgnewdrugapprovals.org.

Preclinical studies comparing this compound directly with LTD4 antagonists in the same model are limited in the provided search results. However, one study investigating chemotactic activity in alveolar macrophages utilized Ono-4057 (an LTB4 receptor antagonist) and ONO-1078 (an LTC4 and LTD4 receptor antagonist) physiology.org. The study found that the LTB4 receptor antagonist ONO-4057 significantly inhibited chemotactic activity, while the LTC4 and LTD4 receptor antagonist ONO-1078 did not significantly inhibit this activity physiology.org. This highlights the distinct roles of LTB4 and cysteinyl leukotrienes in mediating different aspects of the inflammatory response and the specificity of their respective receptor antagonists.

Differentiation from Leukotriene Synthesis Inhibitors

Leukotriene synthesis inhibitors represent another class of drugs that modulate the leukotriene pathway. Unlike receptor antagonists that block the action of leukotrienes at their receptors, synthesis inhibitors block the production of leukotrienes ajol.infogoogle.com.

This compound, as an LTB4 receptor antagonist, specifically blocks the binding of LTB4 to its receptor, without affecting the synthesis of LTB4 or other leukotrienes smolecule.comresearchgate.net. This is a key differentiation from leukotriene synthesis inhibitors, which have a broader impact on the entire leukotriene pathway by reducing the levels of multiple leukotrienes ontosight.aiajol.infogoogle.com.

The choice between a receptor antagonist and a synthesis inhibitor depends on the specific therapeutic goal and the role of different leukotrienes in the pathology of the disease. This compound's action is focused on the effects mediated specifically through the LTB4 receptor, primarily related to neutrophil function and chemotaxis smolecule.comresearchgate.netpatsnap.com. Leukotriene synthesis inhibitors would impact a wider range of inflammatory responses mediated by both LTB4 and cysteinyl leukotrienes.

Advanced Research Methodologies Applied to Ono Lb457 Studies

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to quantify the affinity of a compound for its target receptor. In studies involving Ono-LB457, this method has been employed to determine its binding affinity to the LTB4 receptor, primarily BLT1. By using a radiolabeled ligand, such as [³H] LTB4, researchers can measure the displacement of this ligand by varying concentrations of this compound, thereby calculating its inhibition constant (Ki). researchgate.netmerckmillipore.com

Studies have shown that Ono-4057 (this compound) displaced the binding of [³H] LTB4 to the LTB4 receptor in human neutrophils with a Ki of 3.7 ± 0.9 nM. researchgate.net This indicates a high affinity of this compound for the receptor. Radioligand binding assays have also been crucial in structure-activity relationship investigations, demonstrating that specific structural features of this compound, such as the presence and relative orientation of its acidic residues, are important for optimal receptor binding. researchgate.net

Table 1: Radioligand Binding Affinity of this compound

| Ligand | Receptor | Cell Type | Assay Type | Ki (nM) |

| Ono-4057 | LTB4 Receptor | Human Neutrophil | Radioligand Binding | 3.7 ± 0.9 |

Cellular Assays for Functional Inhibition (e.g., Calcium Flux, Chemotaxis)

Cellular assays are vital for assessing the functional consequences of this compound binding to the LTB4 receptor. These assays measure the inhibition of downstream signaling events and cellular processes triggered by LTB4.

Calcium flux assays measure the increase in cytosolic free calcium levels that occurs upon LTB4 binding to its receptor. Ono-4057 has been shown to inhibit the LTB4-induced rise in cytosolic free calcium in human neutrophils, with an IC50 value of 0.7 ± 0.3 µM. researchgate.net

Chemotaxis assays evaluate the ability of cells, particularly leukocytes like neutrophils and monocytes, to migrate towards a chemical attractant like LTB4. This compound has been demonstrated to inhibit LTB4-induced chemotaxis in human neutrophils. researchgate.netsmolecule.comcmdm.tw Studies have shown inhibition percentages of approximately 50% for neutrophil chemotactic activity, 60% for monocyte chemotactic activity, and about 50% for eosinophil chemotactic activity in response to acetylcholine-stimulated alveolar macrophage supernatant, which contains LTB4, when treated with Ono-4057. physiology.org The IC50 for the inhibition of LTB4-induced human neutrophil chemotaxis by Ono-4057 is reported as 0.9 ± 0.1 µM. researchgate.net

Table 2: Cellular Functional Inhibition by this compound

| Cellular Process | Stimulus | Cell Type | Assay Type | IC50 (µM) | Inhibition (%) |

| Cytosolic Free Calcium | LTB4 | Human Neutrophil | Calcium Flux | 0.7 ± 0.3 | - |

| Chemotaxis | LTB4 | Human Neutrophil | Chemotaxis | 0.9 ± 0.1 | - |

| Chemotaxis | ACh-sup | Bovine AMs | Chemotaxis | - | ~50% (NCA) |

| Chemotaxis | ACh-sup | Bovine AMs | Chemotaxis | - | 60% (MCA) |

| Chemotaxis | ACh-sup | Bovine AMs | Chemotaxis | - | ~50% (ECA) |

*ACh-sup: Acetylcholine-stimulated alveolar macrophage supernatant; NCA: Neutrophil Chemotactic Activity; MCA: Monocyte Chemotactic Activity; ECA: Eosinophil Chemotactic Activity.

This compound also inhibits other LTB4-induced neutrophil functions such as aggregation and degranulation, with reported IC50 values of 3.0 ± 0.1 µM and 1.6 ± 0.1 µM, respectively. researchgate.net

Ex Vivo Tissue Analysis in Preclinical Models (e.g., Myeloperoxidase Activity)

Ex vivo tissue analysis allows researchers to assess the effects of this compound on inflammatory markers in tissues obtained from preclinical models. Myeloperoxidase (MPO) activity is a common marker used to indicate neutrophil accumulation and activation in tissues, as MPO is abundantly stored in neutrophil granules. plos.orgharvard.edu

While specific detailed findings on this compound's effect on MPO activity in ex vivo tissue analysis were not extensively detailed in the provided search results, the methodology of measuring MPO activity in biological samples, including tissue homogenates from preclinical models, is a well-established technique for assessing neutrophil infiltration and inflammation. plos.orgharvard.edusfrbm.org Protocols involve tissue processing, homogenization, and enzymatic assays using substrates like TMB or ADHP to measure peroxidase activity. plos.org Studies in preclinical models of inflammation often utilize MPO activity as an endpoint to evaluate the efficacy of anti-inflammatory compounds. plos.orgharvard.eduthno.org

Gene Expression Profiling in Response to this compound

Gene expression profiling techniques, such as using microarrays or RNA sequencing, are used to analyze changes in the transcription of genes in cells or tissues treated with a compound like this compound. This can provide insights into the molecular pathways affected by the compound.

While direct studies detailing the global gene expression changes specifically induced by this compound treatment were not prominently featured in the search results, the regulation of LTB4 receptor gene expression (BLT1 and BLT2) in response to various factors has been investigated. researchgate.netgoogle.comcuni.cz For instance, stem cell factor has been shown to down-regulate the expression of BLT1 and BLT2 mRNA in murine bone marrow-derived mast cells. researchgate.net Gene expression profiling is a standard methodology in pharmacological research to understand the broader cellular impact of a drug candidate beyond its primary target. nih.gov

Advanced Imaging Techniques in In Vivo Models

Advanced imaging techniques in in vivo models allow for non-invasive assessment of the biological effects of compounds in living organisms. These techniques can provide spatial and temporal information about inflammation, cell migration, and other processes.

While specific applications of advanced imaging techniques directly studying this compound were not detailed in the provided search results, imaging methodologies are used in preclinical inflammation research. For example, molecular MR imaging with MPO-Gd can report extracellular MPO activity in vivo, providing a non-invasive measure of neutrophil activity. plos.orgharvard.eduthno.org Fluorescence and CT imaging platforms are also being developed to detect MPO activity and inflammation at different scales in vivo. thno.org These techniques could potentially be applied to study the effects of this compound on inflammatory cell infiltration and activity in relevant disease models.

Future Directions and Preclinical Research Perspectives

Elucidating the Role of Leukotriene B4 in Underexplored Pathophysiological Processes

Leukotriene B4 (LTB4) is a powerful lipid mediator renowned for its pro-inflammatory and chemoattractant properties, primarily through its high-affinity receptor, BLT1. While its role in classic inflammatory conditions is well-documented, emerging preclinical research is shedding light on the involvement of the LTB4/BLT1 axis in a wider array of diseases.

Future preclinical investigations with compounds like Ono-LB457 are pivotal in further delineating these roles. For instance, the LTB4 pathway is increasingly implicated in metabolic disorders . Studies suggest that LTB4 can contribute to insulin (B600854) resistance and the chronic low-grade inflammation characteristic of obesity and type 2 diabetes. Preclinical models could be employed to explore how this compound might mitigate these effects.

In the realm of cardiovascular disease , LTB4 is thought to play a role in the development and progression of atherosclerosis by promoting the recruitment of inflammatory cells to arterial walls. Preclinical studies using LTB4 receptor antagonists could provide further evidence for this and assess the therapeutic potential of blocking this pathway in cardiovascular contexts.

Furthermore, the involvement of LTB4 in neurological conditions is a burgeoning area of research. Evidence suggests that LTB4 may contribute to neuroinflammation in conditions such as ischemic stroke and Alzheimer's disease. bioworld.com The use of brain-penetrant LTB4 receptor antagonists in relevant animal models could help to clarify the role of LTB4 in these complex diseases and evaluate the neuroprotective potential of compounds like this compound. Additionally, research has shown that LTB4 antagonism can ameliorate experimental lymphedema by reversing edema and improving lymphatic function. nih.gov

Investigation of Novel Molecular Targets and Off-Target Effects (if any)

A crucial aspect of preclinical drug development is the comprehensive characterization of a compound's selectivity and potential for off-target effects. For this compound, which is also known as Ono-4057, initial studies have indicated a high degree of selectivity for the LTB4 receptor. Research has shown that Ono-4057 did not inhibit neutrophil activation induced by other chemoattractants like fMLP or C5a at concentrations up to 30 microM, suggesting it does not interfere with these other signaling pathways. nih.gov

However, a complete understanding of its molecular interactions is an ongoing process. Future preclinical research should involve extensive selectivity profiling against a broad panel of receptors, enzymes, and ion channels to definitively map its interaction landscape. This is critical to anticipate and mitigate any potential adverse effects that could arise from unintended molecular interactions.

While no significant off-target effects of this compound have been reported in the available literature, the possibility of such interactions can never be entirely dismissed without exhaustive investigation. Advanced proteomic and genomic techniques could be employed in preclinical models to identify any subtle or unexpected changes in cellular signaling pathways following treatment with this compound. This would not only enhance the safety profile of the compound but could also potentially uncover novel mechanisms of action or therapeutic applications.

Development of Next-Generation Leukotriene B4 Receptor Antagonists with Enhanced Potency or Selectivity

The development of this compound has paved the way for the exploration of a new generation of LTB4 receptor antagonists. While this compound demonstrates significant potency, the quest for compounds with even greater potency, improved pharmacokinetic profiles, or enhanced selectivity for one of the two LTB4 receptors (BLT1 and BLT2) continues.

The two LTB4 receptors, BLT1 and BLT2, have distinct affinities for LTB4 and different tissue distribution and signaling functions. nih.gov BLT1 is the high-affinity receptor primarily involved in pro-inflammatory responses, while the lower-affinity BLT2 receptor is less well understood but may have different or even opposing functions in some contexts. Therefore, developing antagonists with high selectivity for either BLT1 or BLT2 could offer more targeted therapeutic interventions with potentially fewer side effects.

Recent research has focused on developing novel chemical scaffolds for LTB4 receptor antagonists, such as those based on a 1,4-benzodioxine structure, to identify compounds with improved properties. nih.gov These next-generation antagonists could offer advantages in terms of oral bioavailability, metabolic stability, and duration of action. Preclinical models are essential for comparing the efficacy and safety of these new compounds against established antagonists like this compound.

| Compound | Reported IC50/Ki | Target |

| Ono-4057 (this compound) | Ki = 3.7 +/- 0.9 nM | LTB4 Receptor (human neutrophils) nih.gov |

| Ono-4057 (this compound) | IC50 = 0.7 +/- 0.3 microM | LTB4-induced Ca2+ rise (human neutrophils) nih.gov |

| Compound [I] (1,4-benzodioxine derivative) | IC50 = 288 nM | LTB4 Receptor bioworld.com |

Exploration of Combination Therapies in Complex Preclinical Disease Models

Many inflammatory diseases are multifactorial, involving complex and redundant signaling pathways. In such cases, targeting a single mediator may not be sufficient to achieve a complete therapeutic response. Therefore, a promising avenue for future preclinical research is the exploration of this compound in combination with other therapeutic agents.

Preclinical disease models that accurately recapitulate the complexity of human diseases are crucial for evaluating these combination therapies. Such studies would aim to identify optimal drug combinations and dosing regimens, as well as to understand the molecular basis for any observed synergistic or additive effects. While specific preclinical combination studies involving this compound are not widely reported, the rationale for such investigations is strong and represents a logical next step in its preclinical development.

Translational Research Considerations for Preclinical Findings (without clinical trial data)

The translation of promising preclinical findings into successful clinical outcomes is a significant challenge in drug development. For LTB4 receptor antagonists, this has been a particularly notable hurdle. Despite strong preclinical evidence of efficacy in a wide range of inflammatory disease models, a number of LTB4 pathway-targeting drugs have failed to demonstrate significant benefit in human clinical trials. researchgate.net

Several factors may contribute to this translational gap. Species differences in the expression and function of LTB4 receptors, as well as in the metabolism of the drugs, can play a role. Furthermore, the animal models used in preclinical studies may not fully capture the chronicity and heterogeneity of human inflammatory diseases.

A critical consideration is the potential for adverse effects when modulating the inflammatory response, particularly in the context of chronic infections. For example, a clinical trial of the LTB4 receptor antagonist BIIL 284 BS in cystic fibrosis patients was terminated early due to an increased incidence of respiratory serious adverse events, highlighting the potential risks of suppressing a key inflammatory pathway in individuals with chronic infections. nih.gov

Therefore, future preclinical research with this compound and other LTB4 receptor antagonists should incorporate strategies to improve their translational potential. This includes the use of humanized animal models, in-depth investigation of the drug's effects on the host response to infection, and the identification of biomarkers that can help to select the patient populations most likely to respond to treatment. A deeper understanding of the complexities of the LTB4 pathway in human disease will be paramount for the successful clinical development of this class of drugs. researchgate.net

Q & A

Q. How can researchers ensure their study on this compound meets criteria for novelty and significance?

- Methodological Answer : Conduct a systematic literature review using PRISMA guidelines to identify gaps. Use FINER criteria:

- Feasible : Align with institutional resources.

- Novel : Explore understudied derivatives or mechanisms.

- Relevant : Link to unmet clinical needs (e.g., drug resistance).

Pre-submission peer review (e.g., PCI Chemistry) strengthens methodological claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.